4-(Allyloxy)-3-ethoxybenzoic acid

Description

BenchChem offers high-quality 4-(Allyloxy)-3-ethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Allyloxy)-3-ethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

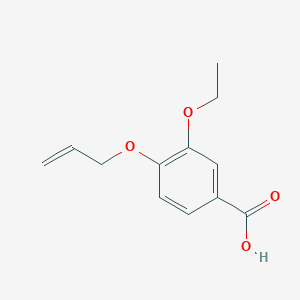

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOHOISHCRXTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367097 | |

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831198-97-1 | |

| Record name | 4-(ALLYLOXY)-3-ETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Safe Handling and Properties of 4-allyloxy-3-ethoxybenzoic acid

Chemical Identity and Physicochemical Properties

4-allyloxy-3-ethoxybenzoic acid is an aromatic carboxylic acid. The presence of the carboxylic acid group imparts acidic properties, while the ether linkages (ethoxy and allyloxy) and the aromatic ring contribute to its overall polarity and reactivity.

| Property | Projected Value / Information | Rationale / Data Source |

| IUPAC Name | 4-(prop-2-en-1-yloxy)-3-ethoxybenzoic acid | Standard chemical nomenclature. |

| Molecular Formula | C₁₂H₁₄O₄ | Derived from the chemical structure. |

| Molecular Weight | 222.24 g/mol | Calculated from the molecular formula. |

| Chemical Structure |  | Visual representation of the molecule. |

| Appearance | White to off-white crystalline solid. | Projected based on similar benzoic acid derivatives which are typically solids at room temperature.[1][2] |

| Melting Point | No data available. Estimated to be in the range of 150-200 °C. | The melting point of the related 4-ethoxybenzoic acid is 197-199 °C.[1][2] The introduction of the larger, more flexible allyloxy group may slightly alter this value. |

| Solubility | Expected to have low solubility in water and be soluble in organic solvents like ethanol, methanol, and DMSO. | The carboxylic acid group provides some water solubility, but the larger hydrophobic structure will limit it. This is a common characteristic for substituted benzoic acids.[3] |

| pKa | No data available. Estimated to be around 4.5. | The pKa of the parent compound, 4-ethoxybenzoic acid, is approximately 4.49.[3] The electronic effect of the adjacent allyloxy group is not expected to drastically alter the acidity of the carboxylic acid. |

Projected Hazard Identification and GHS Classification

A formal toxicological assessment for 4-allyloxy-3-ethoxybenzoic acid has not been published. The following hazard classification is projected based on the known risks associated with its functional groups: the benzoic acid moiety and the allyloxy group.

-

Benzoic Acid Core: Substituted benzoic acids are frequently classified as irritants to the skin, eyes, and respiratory tract.[4][5]

-

Allyloxy Group: Allyl compounds can be skin sensitizers and add a dimension of chemical reactivity not present in simpler alkyl-substituted analogs.

Projected GHS Classification (Globally Harmonized System):

| Hazard Class | Category | Projected Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER/doctor if you feel unwell).[6]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

-

Safe Handling and Exposure Control

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Adherence to rigorous laboratory safety protocols is essential.

Engineering Controls

The causality behind recommending specific engineering controls is to minimize the concentration of airborne particulates and prevent fugitive emissions.

-

Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This provides a primary barrier of containment.

-

Ventilation: The laboratory should be equipped with adequate general ventilation to ensure multiple air changes per hour, preventing the accumulation of chemical vapors or dust.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the projected hazards. The equipment forms the last line of defense against exposure.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards. A face shield should be worn if there is a significant risk of splashing.[7] | Protects against airborne dust particles and accidental splashes that can cause serious eye irritation. |

| Skin Protection | Nitrile or neoprene gloves, inspected before use. A chemically resistant lab coat. | Prevents skin contact which can lead to irritation. The use of proper glove removal technique is critical to avoid self-contamination.[7] |

| Respiratory Protection | Not required under normal conditions of use within a fume hood. If engineering controls fail or for nuisance exposures, a NIOSH-approved P95 (US) or P1 (EU) particle respirator should be used.[7] | A respirator should be a last resort. Its necessity indicates a failure of primary engineering controls to contain the hazard. The choice of a particle respirator is based on the solid nature of the compound. |

Laboratory Workflow for Safe Handling

The following diagram outlines the critical control points when working with 4-allyloxy-3-ethoxybenzoic acid.

Caption: Workflow for handling solid 4-allyloxy-3-ethoxybenzoic acid.

First-Aid and Emergency Procedures

Immediate and appropriate first-aid is crucial in mitigating the effects of accidental exposure.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation persists.[7][8]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[2] Immediate consultation with an ophthalmologist is advised for serious exposures.[8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7]

Accidental Release Measures

A systematic approach to spill cleanup prevents further contamination and exposure.

Protocol for Solid Spill Cleanup:

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear appropriate PPE, including respiratory protection if dust is significant.

-

Contain: Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

-

Collect: Carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for disposal. Avoid creating dust.[6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste container and contaminated materials according to institutional and local regulations.

Caption: Step-by-step protocol for cleaning up a solid chemical spill.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, dark place).[1]

-

Reactivity: The allyloxy group contains a double bond, which can potentially undergo polymerization upon exposure to heat, light, or in the presence of radical initiators. While not acutely hazardous, this can lead to degradation of the material over time.

-

Incompatible Materials: Strong oxidizing agents.[1][3] Contact with strong bases will deprotonate the carboxylic acid in an exothermic reaction.

-

Hazardous Decomposition Products: Under combustion, it will likely decompose to form carbon monoxide (CO) and carbon dioxide (CO₂).[1]

Toxicological and Ecological Information (Projected)

-

Toxicological Profile: No specific toxicological studies have been performed on 4-allyloxy-3-ethoxybenzoic acid. The acute toxicity is expected to be low, similar to related compounds. For instance, the oral LD50 for rats for the structurally similar 4-hydroxybenzoic acid is greater than 2,000 mg/kg.[9] However, the primary concern remains its irritant effects on the skin, eyes, and respiratory system.[4][5] The potential for the allyloxy group to act as a skin sensitizer should be considered, though data is not available.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or NTP.[7]

-

Ecological Profile: No ecotoxicity data is available. As a standard precaution, the compound should not be allowed to enter drains or the environment.[7] Benzoic acid derivatives are generally biodegradable.[9]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

-

Waste Container: Collect waste material in its original container or a suitable, labeled, and sealed container.

-

Disposal Route: Contact a licensed professional waste disposal service to dispose of this material. Do not mix with other waste.

References

-

4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem. National Center for Biotechnology Information. [Link]

-

Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]

-

3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem. National Center for Biotechnology Information. [Link]

-

4-hydroxybenzoic acid - OECD SIDS. Organisation for Economic Co-operation and Development. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Ethoxybenzoic acid | C9H10O3 | CID 12126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

using 4-(Allyloxy)-3-ethoxybenzoic acid as a liquid crystal monomer

Executive Summary

This guide details the synthesis, characterization, and application of 4-(Allyloxy)-3-ethoxybenzoic acid , a reactive liquid crystal (LC) mesogen. Unlike standard alkoxybenzoic acids, this derivative incorporates a lateral ethoxy substituent to modulate melting transitions and an allyl terminus for post-synthetic functionalization.

Primary applications include:

-

Side-Chain Liquid Crystal Polymers (SCLCPs): Attachment to polysiloxane backbones via hydrosilylation.

-

Supramolecular Networks: Formation of hydrogen-bonded nematic/smectic phases.

-

Cross-linkable Films: Thiol-ene "click" chemistry for elastomeric LC networks.

Chemical Profile & Mechanism

Compound: 4-(Allyloxy)-3-ethoxybenzoic acid CAS (Analog): 121-32-4 (Ethyl Vanillin precursor) Molecular Formula: C₁₂H₁₄O₄ Function: Reactive Rod-like Mesogen

Structural Logic

-

Benzoic Acid Core: Facilitates head-to-head dimerization via hydrogen bonding, creating a rigid rod-like core essential for mesophase formation.

-

3-Ethoxy Group (Lateral): Disrupts crystalline packing more effectively than a methoxy group, thereby lowering the melting point (

) and stabilizing the mesophase at lower temperatures. -

4-Allyloxy Group (Terminal): Acts as the reactive "handle." It is electronically decoupled from the core, allowing for platinum-catalyzed hydrosilylation without quenching fluorescence or interfering with the LC director field.

Synthesis Protocol

Strategic Choice: We utilize a "Protect-then-Oxidize" strategy starting from Ethyl Vanillin.

-

Why? Direct allylation of 3-ethoxy-4-hydroxybenzoic acid is risky; it often results in esterification of the carboxylic acid (forming the allyl ester), requiring a messy hydrolysis step.

-

Solution: Allylating the aldehyde first ensures 100% regioselectivity for the phenolic oxygen.

Workflow Diagram

Figure 1: Two-step synthesis route ensuring regioselectivity and high yield.

Step 1: O-Allylation of Ethyl Vanillin

-

Reagents: Ethyl Vanillin (100 mmol), Allyl Bromide (120 mmol), Potassium Carbonate (

, 150 mmol), Potassium Iodide (KI, catalytic). -

Solvent: Acetone (dry).

-

Procedure:

-

Dissolve Ethyl Vanillin in acetone (250 mL). Add

and catalytic KI. -

Add Allyl Bromide dropwise under stirring.

-

Reflux at 60°C for 12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear. -

Workup: Filter off inorganic salts. Evaporate solvent.[1] Dissolve residue in DCM, wash with water/brine. Dry over

.[2] -

Yield: Expect >90% of a pale yellow oil/solid (4-(Allyloxy)-3-ethoxybenzaldehyde).

-

Step 2: Pinnick Oxidation (Aldehyde Acid)

Use Pinnick oxidation to avoid oxidizing the allyl double bond.

-

Reagents: Aldehyde intermediate (from Step 1), Sodium Chlorite (

, 1.5 eq), Sodium Dihydrogen Phosphate ( -

Solvent: t-Butanol : Water (3:1).

-

Procedure:

-

Dissolve the aldehyde and 2-methyl-2-butene in t-BuOH.

-

Dissolve

and -

Stir for 4–6 hours. The solution will turn pale yellow.

-

Workup: Acidify to pH 2 with 1M HCl. The product, 4-(Allyloxy)-3-ethoxybenzoic acid , will precipitate.

-

Purification: Recrystallize from Ethanol/Water (1:1).

-

Target Specs: White crystalline powder. Melting Point: ~160–165°C (estimate based on homologs).[3]

-

Material Characterization

Spectroscopic Validation (Self-Validating Check)

| Feature | 1H NMR Signal (CDCl3, 400 MHz) | Diagnostic Criteria |

| Allyl Vinyl | Must show complex splitting (ddt). | |

| Allyl Terminal | Distinct "doublet of doublets" for terminal =CH2. | |

| Ethoxy -CH2- | Quartet confirms the ethoxy chain. | |

| Acid Proton | Broad singlet; disappears with |

Thermal Analysis (DSC Protocol)

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

-

Cycle: Heat-Cool-Heat (-20°C to 200°C) at 10°C/min.

-

Interpretation:

-

First Heating: Erase thermal history.

-

Cooling: Look for exotherms indicating Isotropic

Nematic ( -

Second Heating: Record the Melting Point (

) and Clearing Point ( -

Note: Benzoic acid dimers often exhibit Nematic phases. The 3-ethoxy group may induce a Smectic C phase due to lateral dipole interactions.

-

Application Protocol: Hydrosilylation (SCLCP Synthesis)

This protocol describes grafting the monomer onto a Polymethylhydrosiloxane (PMHS) backbone to create a liquid crystalline elastomer/polymer.

Reaction Logic

The platinum-catalyzed addition of the Si-H bond across the allyl C=C double bond (Anti-Markovnikov addition) tethers the mesogen to the flexible silicone backbone.

Hydrosilylation Workflow

Figure 2: Platinum-catalyzed grafting of mesogen onto polysiloxane backbone.

Step-by-Step Protocol

-

Preparation: In a Schlenk flask, dissolve PMHS (e.g.,

2000) and 4-(Allyloxy)-3-ethoxybenzoic acid (1.1 molar excess relative to Si-H units) in dry Toluene. -

Inerting: Degas the solution with Nitrogen/Argon for 20 minutes to remove Oxygen (Oxygen poisons Pt catalysts).

-

Catalysis: Add Karstedt’s Catalyst (Pt(0)-divinyltetramethyldisiloxane complex) solution (approx. 10-20 ppm Pt).

-

Reaction: Heat to 80°C for 24 hours.

-

Monitoring: Monitor the disappearance of the Si-H peak in IR (

) or 1H NMR (

-

-

Workup:

-

Concentrate the toluene solution.

-

Precipitate the polymer dropwise into cold Methanol . The unreacted monomer remains soluble in methanol; the polymer precipitates.

-

Filter and dry under vacuum.

-

Troubleshooting & Critical Controls

| Issue | Cause | Corrective Action |

| Black Precipitate | "Colloidal Pt" formation (Catalyst decomposition). | Reduce reaction temperature; ensure strict inert atmosphere (Argon). |

| Incomplete Conversion | Steric hindrance or catalyst poisoning. | Add fresh catalyst after 12h. Ensure monomer is free of sulfur/amine impurities. |

| No Mesophase | Hydrogen bonding disruption. | Ensure the benzoic acid proton is not lost. If using the ester derivative, the H-bond dimer is lost. |

| Isomerization | Allyl | Avoid excessive temperatures (>100°C). Propenyl ethers do not undergo hydrosilylation easily. |

References

-

Synthesis of Alkoxybenzoic Acids

- Source: Organic Syntheses, Coll. Vol. 3, p.745 (1955); Vol. 20, p.83 (1940).

- Relevance: Standard protocols for alkyl

-

URL:

-

Pinnick Oxidation Protocol

- Source: Balbs, M., et al. "Pinnick Oxidation of Aldehydes." Tetrahedron Letters, 1981.

- Relevance: Selective oxid

-

URL:

-

Hydrosilylation of Mesogens

- Source: Gray, G.W., et al. "Liquid Crystals and Plastic Crystals." Ellis Horwood Series, 1984.

- Relevance: Foundational text on side-chain liquid crystal polymers.

-

URL:

-

Characterization of Benzoic Acid LCs

- Source: MDPI Molecules. "Synthesis and Characterization of Hydrogen-Bonded Liquid Crystals."

-

Relevance: Comparative phase data for alkoxybenzoic acids.[4]

-

URL:

Sources

Application Note: Regioselective Synthesis of Polysubstituted Benzoates via Claisen Rearrangement

[1]

Executive Summary

This guide details the thermal and microwave-assisted Claisen rearrangement of ethyl 4-(allyloxy)-3-ethoxybenzoate to yield ethyl 5-allyl-3-ethoxy-4-hydroxybenzoate . This transformation is a critical C-C bond-forming strategy for constructing densely functionalized aromatic scaffolds, often serving as precursors for benzofuran derivatives and bioactive natural products.

Unlike simple allyl phenyl ethers, this substrate contains a meta-substituent (3-ethoxy) relative to the allyloxy group, and an electron-withdrawing ester at the para position. This specific substitution pattern locks the regioselectivity, forcing migration exclusively to the C5 position, thereby simplifying purification and scale-up.

Mechanistic Principles & Regioselectivity

The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement. The driving force is the formation of a stronger C=O bond at the expense of a C=C bond, initially yielding a cyclohexadienone intermediate which rapidly tautomerizes to restore aromaticity.[1]

Structural Logic

-

Substrate: Ethyl 4-(allyloxy)-3-ethoxybenzoate.

-

Migration Origin: Oxygen at C4.

-

Migration Terminus: Ortho carbons (C3 or C5).

-

Regiochemical Lock: The C3 position is blocked by the ethoxy group. Unlike systems where steric hindrance might merely disfavor one side, the C3-ethoxy group effectively prohibits migration to C3 under standard conditions. Consequently, the allyl group migrates exclusively to C5.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the [3,3]-sigmatropic shift and the regioselective constraint imposed by the C3-ethoxy substituent.

Experimental Protocols

Method A: Thermal Rearrangement (Scale-Up Preferred)

This method is robust for gram-scale synthesis. The use of a high-boiling solvent acts as a heat sink, preventing runaway exotherms, while trapping any trace acid formed (if amine solvents are used) to prevent polymerization.

Reagents:

-

Substrate: Ethyl 4-(allyloxy)-3-ethoxybenzoate (1.0 equiv)

-

Solvent: N,N-Diethylaniline (DEA) or Decalin (10 volumes)

-

Workup: HCl (1M), Ethyl Acetate, Brine.[2]

Protocol:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the substrate and N,N-diethylaniline.

-

Inertion: Flush the system with Nitrogen or Argon for 10 minutes. Oxygen can induce radical oxidative degradation at high temperatures.

-

Reaction: Heat the mixture to 200°C (oil bath temperature). Maintain reflux for 4–8 hours .

-

Monitoring: Check TLC (20% EtOAc/Hexane). The product will be slightly more polar than the starting ether due to the free phenolic hydroxyl group.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 volumes).

-

Critical Step: Wash the organic layer with 1M HCl (

volumes) to completely remove the N,N-diethylaniline solvent. Failure to remove the amine will streak column chromatography. -

Wash with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (SiO2, Gradient 0

20% EtOAc in Hexanes).

Method B: Microwave-Assisted (High-Throughput)

Microwave irradiation significantly accelerates the reaction, often completing it in minutes rather than hours. This is ideal for library generation or rapid optimization.

Reagents:

-

Substrate: Ethyl 4-(allyloxy)-3-ethoxybenzoate (neat or 1M in DMF)

-

Vessel: Microwave-rated pressure vial (e.g., 10 mL or 30 mL).

Protocol:

-

Loading: Add the substrate to the microwave vial.

-

Note: The reaction can be run neat (solvent-free) if the substrate is a liquid or low-melting solid. If solid, use minimal DMF or 1,2-dichlorobenzene.

-

-

Irradiation: Seal the vial. Set parameters:

-

Temperature: 220°C

-

Hold Time: 15–20 minutes

-

Stirring: High

-

Power: Dynamic (Max 300W)

-

-

Workup:

-

If neat: Dissolve directly in DCM for loading onto silica gel.

-

If DMF used: Dilute with water, extract with ether, then purify.

-

Quantitative Data Summary

| Parameter | Method A: Thermal (DEA) | Method B: Microwave (Neat) |

| Scale | 1g – 100g+ | 10mg – 2g |

| Temperature | 200°C (Reflux) | 220°C (Pressurized) |

| Time | 6.0 hours | 0.3 hours (20 mins) |

| Isolated Yield | 78 – 85% | 88 – 94% |

| Purity (HPLC) | >98% (after column) | >95% (crude) |

| Green Metric | Low (Solvent waste) | High (Solvent-free) |

Quality Control & Validation

Self-Validating the Transformation: The success of the Claisen rearrangement is most easily validated by 1H NMR . You are looking for three distinct changes:

-

Loss of O-Allyl Signal: The doublet at

ppm (OCH -

Appearance of C-Allyl Signal: A new doublet appears upfield at

ppm (Ar-CH -

Appearance of Phenol: A broad singlet appears (exchangeable with D

O) at

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Low Conversion | Temperature too low. | Ensure internal temp reaches >190°C. Claisen has a high activation energy. |

| Black Tar/Polymer | Oxidative degradation. | Ensure strict inert atmosphere ( |

| Para-Migration | Not possible here. | If product mass is correct but NMR is weird, check for "abnormal" Claisen (spiro-cyclization) - rare in benzoates. |

Workflow Diagram

Figure 2: Decision matrix and workflow for selecting between thermal and microwave protocols based on scale.

References

-

Claisen, L. (1912).[3][4][5] Über Umlagerung von Phenol-allyläthern in C-allyl-phenole.[3]Berichte der deutschen chemischen Gesellschaft, 45(3), 3157–3166.

-

Horikoshi, S., et al. (2015). Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether.[6][7][8]RSC Advances, 5, 2900-2906.

-

Tanas, D. K., et al. (2025).[9] Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements.Journal of Organic Chemistry, 90(37), 12956-12963.[9]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement Mechanism and Variations.[10][11][12]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5‑Hydroxymellein and Botyroisocoumarin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. Claisen Rearrangement [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: O-Allylation of Ethyl Vanillate

Topic: Optimization of Yield & Selectivity for O-Allylation of Ethyl Vanillate Document ID: TSC-ORG-SYN-042 Last Updated: February 12, 2026 Status: Active

Executive Summary & Reaction Logic

User Query: How do I maximize the yield of the O-allyl ether derivative of ethyl vanillate while minimizing side reactions like ester hydrolysis or Claisen rearrangement?

The Chemical Challenge

The substrate, Ethyl Vanillate (Ethyl 4-hydroxy-3-methoxybenzoate), presents a specific challenge: it is a bifunctional electrophile/nucleophile system .

-

Phenolic Hydroxyl (

): The target nucleophile. -

Ester Moiety: Susceptible to hydrolysis (saponification) under basic conditions or nucleophilic attack.[1][2]

-

Aromatic Ring: Electron-rich, making the resulting allyl ether susceptible to thermal [3,3]-sigmatropic rearrangement (Claisen rearrangement).[3]

The Solution Architecture

To optimize yield, we must drive the Williamson Ether Synthesis (

The "Cesium Effect" (Critical Optimization):

While Potassium Carbonate (

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the competitive pathways. Your goal is to maximize Pathway A while suppressing Pathway B (Hydrolysis) and Pathway C (Rearrangement).

Figure 1: Mechanistic pathways for O-allylation. Pathway A is the target. Pathway B occurs with wet solvents. Pathway C occurs at high temperatures.

Optimized Experimental Protocols

Method A: The "Gold Standard" (High Yield / Fast)

Recommended for drug development or small-scale high-value synthesis.

-

Reagents: Ethyl Vanillate (1.0 eq), Allyl Bromide (1.2 eq), Cesium Carbonate (

) (1.5 eq). -

Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

-

Temperature: 60°C.

-

Time: 2–4 Hours.

Step-by-Step:

-

Dissolution: Dissolve Ethyl Vanillate (1.0 eq) in anhydrous MeCN (0.2 M concentration).

-

Activation: Add

(1.5 eq). Stir for 15 minutes at room temperature. Note: The solution may turn yellow due to phenoxide formation. -

Alkylation: Add Allyl Bromide (1.2 eq) dropwise.

-

Reaction: Heat to 60°C. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (

) and Brine (

Method B: The "Cost-Effective" Standard (Scalable)

Recommended for multi-gram/kilogram scale where Cesium is cost-prohibitive.

-

Reagents: Ethyl Vanillate (1.0 eq), Allyl Bromide (1.5 eq), Potassium Carbonate (

) (2.0 eq), Potassium Iodide (KI) (0.1 eq - Catalyst). -

Solvent: Anhydrous Acetone.

-

Temperature: Reflux (~56°C).

-

Time: 8–12 Hours.

Key Difference: The addition of KI (Finkelstein condition) is crucial here. It converts Allyl Bromide to the more reactive Allyl Iodide in situ, compensating for the lower reactivity of the Potassium phenoxide.

Troubleshooting & Diagnostics

Use this decision tree to diagnose yield issues.

Figure 2: Troubleshooting logic flow for O-allylation issues.

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Yield < 50% | Incomplete Reaction. The base may be too coarse (low surface area) or the solvent too dry/non-polar for K2CO3 solubility. | 1. Grind |

| Product is Acidic | Ester Hydrolysis. Water entered the system.[1][2][4] Hydroxide ( | 1.[1] Flame-dry glassware.2. Use Anhydrous solvents.3. Ensure base is not |

| New Spot (Non-polar) | Claisen Rearrangement. The reaction was heated too high, or the workup involved high-heat distillation. | 1. Keep reaction temp below 80°C .2. Do not distill the product; use column chromatography or recrystallization. |

| Precipitate in Flask | Normal. This is the salt byproduct ( | Do not discard. Filter this solid out during workup. |

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydride (NaH) to speed this up?

A: Proceed with caution. While NaH is faster, it is much riskier for Ethyl Vanillate . NaH can generate "naked" hydroxide if any moisture is present, leading to rapid hydrolysis of the ethyl ester [1]. Furthermore, strong bases can sometimes induce elimination of the allyl halide. Carbonate bases (

Q2: My allyl bromide is old and yellow. Can I use it?

A: No. Yellow color indicates free bromine (

Q3: How do I remove excess Allyl Bromide? A: Allyl bromide is a lachrymator and toxic. Do not just rotovap it into the air.

-

Chemical Quench: Add a small amount of amine (e.g., morpholine) or aqueous ammonia to the reaction mixture before workup to convert it to a water-soluble ammonium salt.

-

Vacuum: If evaporating, ensure your rotovap trap is cold (-78°C) and vent into a fume hood.

Q4: Why DMF vs. Acetone? A:

-

DMF: Polar aprotic. Solvates cations well. Faster reaction. Harder to remove (requires aqueous wash).

-

Acetone: Polar aprotic. Slower reaction. Easiest workup (evaporates easily).

-

Recommendation: Use DMF for difficult scales or if Acetone reflux is too slow.

References

-

Williamson Ether Synthesis & Side Reactions. Master Organic Chemistry. Retrieved from

-

Cesium Carbonate Catalyzed O-Alkylation of Phenols. Semantic Scholar / Synthetic Communications. Retrieved from

-

The Claisen Rearrangement of Allyl Aryl Ethers. Organic Chemistry Portal. Retrieved from

-

Hydrolysis of Esters (Saponification). Chemistry LibreTexts. Retrieved from

-

Optimization of Vanillin Allylation (Mechanochemistry comparison). ResearchGate. Retrieved from

Sources

Technical Support Center: Purification of Benzoic Acid Derivatives from Unreacted Allyl Bromide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted allyl bromide from the synthesis of benzoic acid derivatives. The allylation of benzoic acids is a fundamental transformation, yet the removal of excess electrophile, allyl bromide, can be problematic due to its physical properties. This resource is designed to provide you with a clear understanding of the underlying principles and practical solutions for obtaining a pure product.

Frequently Asked Questions (FAQs)

Q1: Why is removing excess allyl bromide challenging?

A1: The difficulty in removing unreacted allyl bromide stems from its physical properties. It is a volatile liquid with a boiling point of 71°C, which can sometimes be close to that of the desired allyl benzoate product, especially if the product is of low molecular weight.[1][2] Its slight solubility in water and good solubility in common organic solvents mean that a simple aqueous wash is often insufficient for complete removal.[3]

Q2: I see a persistent spot on my TLC that I suspect is allyl bromide. How can I be sure?

A2: Allyl bromide is UV-inactive, so it will not be visible on a TLC plate under a UV lamp unless a stain that reacts with alkenes (like potassium permanganate or vanillin) is used. If you suspect its presence, you can run a co-spotted TLC plate with your reaction mixture and a sample of pure allyl bromide. Staining the plate should reveal if the spots have the same Rf value.

Q3: Can I remove allyl bromide by rotary evaporation?

A3: While allyl bromide is volatile, relying solely on rotary evaporation is often inefficient and can lead to co-evaporation of your desired product, especially if it is also relatively volatile. It is best used as a preliminary step to remove the bulk of the reagent before employing a more thorough purification method. Forcing evaporation with high heat can also lead to decomposition of both the allyl bromide and potentially your product.[2][3]

Q4: My product is water-sensitive. What are my options?

A4: If your product is sensitive to water, you should avoid aqueous workups. In this case, your primary options are:

-

Azeotropic removal: Co-evaporation with a high-boiling point solvent like toluene can sometimes help remove residual allyl bromide.

-

Scavenger resins: Using a nucleophilic scavenger resin can sequester the excess allyl bromide, which can then be removed by simple filtration.[4][5]

-

Dry column chromatography: Running a column with a non-polar solvent system can effectively separate the non-polar allyl bromide from your more polar product.

Troubleshooting Guides

This section provides detailed protocols and the scientific rationale behind them for effectively removing unreacted allyl bromide.

Issue 1: Residual Allyl Bromide After Standard Aqueous Workup

A standard aqueous workup may not be sufficient to completely remove allyl bromide due to its limited water solubility.

Root Cause Analysis:

Allyl bromide is a relatively non-polar organic halide. While it is slightly soluble in water, it will preferentially partition into the organic layer during an extraction with common solvents like ethyl acetate or dichloromethane.[3]

Solutions:

A series of washes with specific aqueous solutions can improve the removal of allyl bromide.

Protocol:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any unreacted benzoic acid.[6][7]

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to react with and remove any residual bromine.[8]

-

Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.[9]

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

Causality: The bicarbonate wash removes acidic impurities. The thiosulfate wash is a mild reducing agent that can react with any elemental bromine that may have formed from the decomposition of allyl bromide. The brine wash helps to "salt out" the organic product from the aqueous phase, minimizing product loss.[9]

Adding a nucleophile that reacts with allyl bromide to form a more water-soluble or easily separable compound is an effective strategy.

Protocol:

-

Upon reaction completion, cool the mixture to 0°C.

-

Slowly add a slight excess of a nucleophilic quenching agent such as:

-

Triethylamine: Reacts with allyl bromide to form a quaternary ammonium salt, which is typically water-soluble.[10]

-

Thiourea: Forms a water-soluble isothiouronium salt.

-

-

Stir the mixture for 30-60 minutes at room temperature.

-

Proceed with a standard aqueous workup as described in Method 1.

Causality: The nucleophile selectively reacts with the electrophilic allyl bromide. The resulting product has significantly different solubility properties, allowing for its easy removal during the aqueous workup.

Issue 2: Co-elution of Allyl Bromide with Product During Column Chromatography

If the polarity of your allyl benzoate derivative is similar to that of allyl bromide, they may co-elute during flash chromatography.

Root Cause Analysis:

Both allyl bromide and some less polar benzoic acid derivatives can have high mobility on silica gel, especially with non-polar eluent systems.

Solutions:

Careful selection of the mobile phase is crucial for achieving good separation.

Protocol:

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the dry silica onto a pre-packed silica gel column.

-

Begin elution with a very non-polar solvent (e.g., hexanes or petroleum ether) to elute the allyl bromide first.

-

Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your desired product.

-

Monitor the fractions by TLC.

Causality: By starting with a highly non-polar eluent, the non-polar allyl bromide will travel down the column much faster than the more polar allyl benzoate product. This differential migration allows for their separation.

Scavenger resins are solid-supported reagents that react with and "scavenge" excess reagents from a reaction mixture.[4][5]

Protocol:

-

After the reaction, dissolve the crude mixture in a suitable solvent (e.g., dichloromethane or THF).

-

Add a nucleophilic scavenger resin (e.g., polymer-bound tris(2-aminoethyl)amine).

-

Stir the mixture at room temperature for several hours or overnight.

-

Filter the mixture to remove the resin.

-

Wash the resin with a small amount of fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure.

Causality: The functional groups on the scavenger resin are nucleophilic and will covalently bind to the electrophilic allyl bromide.[4] Since the resin is a solid, it can be easily removed by filtration, leaving the desired product in solution.[5]

Data Presentation

Table 1: Physical Properties of Allyl Bromide

| Property | Value | Reference |

| Molecular Weight | 120.98 g/mol | [1][2] |

| Boiling Point | 71 °C (160 °F) | [1][11] |

| Density | 1.398 g/cm³ | [2] |

| Solubility in Water | Very slightly soluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, chloroform | [2] |

Table 2: Comparison of Purification Methods

| Method | Pros | Cons | Best For |

| Enhanced Extractive Workup | Simple, cost-effective. | May not be 100% effective; requires water. | Initial bulk removal of allyl bromide. |

| Quenching with Nucleophile | Highly effective for complete removal. | Introduces another reagent to the mixture. | When a very pure product is required and the quenching agent is easily removed. |

| Flash Chromatography | Can provide very pure product. | Can be time-consuming and uses large volumes of solvent. | Products with significantly different polarity than allyl bromide. |

| Scavenger Resins | High purity with simple filtration workup; no need for aqueous extraction.[4][5] | Resins can be expensive; may require longer reaction times. | Water-sensitive products or when chromatography is difficult. |

Experimental Workflows

Workflow for Choosing a Purification Strategy

Caption: Decision workflow for selecting the appropriate purification method.

References

-

Ataman Kimya. ALLYL BROMIDE. Available from: [Link]

-

iChemical. Allyl bromide, CAS No. 106-95-6. Available from: [Link]

-

Stobec. Allyl Bromide. Available from: [Link]

-

Biotage. Using microwave heating to expedite your allyl ester or alloc deprotection. (2023-01-30). Available from: [Link]

-

Utah Tech University. Williamson Ether Synthesis. Available from: [Link]

-

Wipf Group, University of Pittsburgh. strategies in organic synthesis. (2004-10-29). Available from: [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

-

Wikipedia. Scavenger resin. Available from: [Link]

-

Unknown Source. Williamson Ether Synthesis. Available from: [Link]

-

aapptec. Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Available from: [Link]

-

Organic Syntheses. alkyl and alkylene bromides. Available from: [Link]

-

Unknown Source. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

-

European Journal of Organic Chemistry. Available from: [Link]

-

Biotage. Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. (2023-01-30). Available from: [Link]

-

Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

- Google Patents. US4788282A - Deprotection of allylic esters and ethers.

-

Reddit. Getting Rid of Benzoic Acid post benzoylation. (2016-12-24). Available from: [Link]

-

Semantic Scholar. Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Available from: [Link]

-

Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). Available from: [Link]

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. (2014-10-01). Available from: [Link]

-

ResearchGate. High-loading scavenger resins for combinatorial chemistry. (2025-08-06). Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

Sciencemadness Discussion Board. Allyl Bromide Preparation. (2019-12-10). Available from: [Link]

- Google Patents. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.

-

Reddit. Quenches for Allyl chloride and MOM-Chloride. (2022-11-10). Available from: [Link]

- Google Patents. JP3270596B2 - Method for producing allyl bromide.

-

SIELC Technologies. Separation of Allyl bromide on Newcrom R1 HPLC column. Available from: [Link]

-

Unknown Source. SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Available from: [Link]

-

Sopachem. Metal Scavenger Guide. Available from: [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). Available from: [Link]

-

Quora. Why is an excess reagent used in esterification?. (2020-07-28). Available from: [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

-

Unknown Source. Rapid Transesterification of Aliphatic and Aromatic Esters Using Sodium Bis(ethylenedioxy)borate-A Mild Catalyst. Available from: [Link]

-

SIELC Technologies. HPLC Determination of Allyl Bromide on Newcrom R1 Column. Available from: [Link]

-

Quora. What is the process for extracting benzoic acid from an unknown compound using acids and bases?. (2024-11-28). Available from: [Link]

Sources

- 1. Allyl bromide, CAS No. 106-95-6 - iChemical [ichemical.com]

- 2. Allyl bromide CAS#: 106-95-6 [m.chemicalbook.com]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Scavenger resin - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rtong.people.ust.hk [rtong.people.ust.hk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. stobec.com [stobec.com]

Technical Support Center: Enhancing the Solubility of 4-allyloxy-3-ethoxybenzoic Acid in Liquid Crystal Formulations

Welcome to the technical support center for researchers and formulation scientists. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for overcoming challenges associated with the solubility of 4-allyloxy-3-ethoxybenzoic acid in liquid crystal (LC) hosts. As a dopant, this molecule offers unique properties, but its carboxylic acid moiety presents a significant polarity mismatch with common non-polar liquid crystalline materials, often leading to poor solubility and phase separation. This document will guide you through understanding and resolving these issues.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the formulation process in a direct question-and-answer format.

Issue 1: My 4-allyloxy-3-ethoxybenzoic acid precipitates out of the liquid crystal mixture, especially upon cooling.

-

Immediate Cause: You have likely exceeded the saturation solubility of the acid in the LC host at a lower temperature. The carboxylic acid group on the molecule is highly polar and capable of strong hydrogen bonding, leading it to self-aggregate and crystallize out of the non-polar LC medium when thermal energy is reduced.

-

Solutions:

-

Re-evaluate Concentration: The most straightforward approach is to reduce the weight percentage (wt%) of the acid in your formulation to a level that remains soluble across your entire operational temperature range.

-

Employ a Cosolvent: Introduce a small amount (typically 1-5 wt%) of a cosolvent that is miscible with the LC host but has a higher polarity. This cosolvent can interrupt the self-aggregation of the benzoic acid and bridge the polarity gap with the LC.[1][2] See Protocol 1 for a screening method.

-

Form a Eutectic System: Your dopant and LC host may be immiscible in the solid state. By identifying a eutectic composition, you can create a mixture that has a significantly lower melting point than either component alone, potentially preventing the dopant from crystallizing within the desired LC temperature range.[3][4][5] This is a standard practice for creating stable LC mixtures for display applications.[3] See Protocol 2 .

-

Issue 2: I cannot achieve my target concentration. The acid won't fully dissolve in the LC host even with heating and sonication.

-

Immediate Cause: There is a fundamental thermodynamic incompatibility between your dopant and the LC host at the desired concentration. The energy penalty of breaking the dopant's crystal lattice and disrupting the LC's molecular order is too high.

-

Solutions:

-

Structural Modification (Esterification): The carboxylic acid is the primary source of the incompatibility. Converting it to a less polar ester (e.g., a methyl or ethyl ester) can dramatically improve solubility in non-polar, calamitic (rod-shaped) liquid crystals.[6] The resulting molecule will better mimic the structure of the host molecules. See Protocol 3 for a representative esterification procedure.

-

Select a More Compatible LC Host: Liquid crystal hosts vary in polarity. If your application allows, select an LC host with a higher dielectric anisotropy or one containing cyano or ester functional groups, which may offer better solvation for the polar dopant.

-

Utilize a High-Polarity Additive: Consider adding a non-mesogenic (isotropic) compound with high polarity that is known to be soluble in your LC host. Compounds like 4-pentyl-4'-cyanobiphenyl (5CB), even if not your primary host, can be used in small quantities to create localized polar environments that solvate the acid.

-

Issue 3: The addition of 4-allyloxy-3-ethoxybenzoic acid is disrupting or destroying the liquid crystal phase (e.g., narrowing the nematic range).

-

Immediate Cause: The dopant molecules, at the current concentration, are interfering with the long-range orientational order required for the mesophase.[7] Adding any solute to an LC can depress the nematic-to-isotropic transition temperature.[7] High concentrations can completely prevent the LC phase from forming.[6]

-

Solutions:

-

Reduce Dopant Concentration: This is the most critical variable. Systematically decrease the wt% of the acid until the desired liquid crystal phase is stable.

-

Choose a Structurally Similar Cosolvent: If using a cosolvent, ensure it is structurally compatible with the LC host. A bulky, non-rod-like cosolvent can be just as disruptive as the dopant itself. A cosolvent with a similar calamitic structure is ideal.

-

Confirm Miscibility via Microscopy: Use polarized optical microscopy (POM) to observe the texture of your mixture upon heating and cooling. If you see regions of isotropic liquid coexisting with the LC phase (a two-phase region), it is a clear sign of poor miscibility.[7] A good formulation should show a uniform texture and a sharp, clear transition temperature.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What chemical features of 4-allyloxy-3-ethoxybenzoic acid cause poor solubility in liquid crystals?

The primary issue is the polarity mismatch. Liquid crystal hosts are typically non-polar or have low polarity, characterized by aromatic cores and aliphatic tails.[8] The 4-allyloxy-3-ethoxybenzoic acid molecule has a highly polar carboxylic acid (-COOH) group. This group can form strong hydrogen bonds, causing the acid molecules to preferentially bind to each other rather than integrate into the LC matrix. This self-association competes with solvation by the LC host, leading to low solubility.[9]

Q2: How does a cosolvent work to improve solubility in this system?

A cosolvent acts as a "bridge" between the polar dopant and the non-polar LC host.[1] By adding a small amount of a water-miscible organic solvent (in the context of aqueous systems) or a moderately polar solvent compatible with the LC, you alter the overall dielectric constant of the medium.[2] This reduces the tendency of the polar acid to self-aggregate, allowing it to be more effectively dispersed and solvated within the liquid crystal.

Q3: What is a eutectic mixture and why is it relevant for liquid crystal formulations?

A eutectic mixture is a combination of two or more components that, at a specific ratio, melt and freeze at a single temperature that is lower than the melting points of the individual components.[4][10] In the solid state, the components are typically immiscible.[5] This is highly advantageous in LC technology because it allows for the creation of formulations that are liquid over a much wider temperature range than the pure components would allow.[3] By finding the eutectic composition for your dopant-LC system, you can create a stable liquid phase at your desired operating temperatures.

Q4: Will converting the acid to an ester affect its function?

Q5: What analytical techniques are essential for evaluating solubility?

-

Polarized Optical Microscopy (POM): This is the most critical tool. It allows you to visually inspect the mixture for undissolved crystals, identify the liquid crystal phases by their characteristic textures, and determine the phase transition temperatures. The appearance of a two-phase region is a direct indicator of insolubility.[6]

-

Differential Scanning Calorimetry (DSC): DSC provides quantitative data on phase transitions. It can precisely measure the melting point and the nematic-to-isotropic transition temperature. A sharp transition peak indicates a well-mixed, homogenous sample, while broad or multiple peaks can suggest phase separation or insolubility.

Part 3: Data & Experimental Protocols

Data Presentation

The effectiveness of different solubility enhancement strategies can be compared by measuring the clearing point (Nematic-Isotropic transition temperature, TN-I) and observing the mixture's state at room temperature.

| Formulation | Dopant Conc. (wt%) | Additive (wt%) | Observation at 25°C | TN-I (°C) | Notes |

| Control | 1.0% | None | Precipitation | Phase disrupted | Dopant is insoluble. |

| Cosolvent A | 1.0% | 5% Cyclohexanone | Clear Solution | 85.2 | Solubility achieved. |

| Cosolvent B | 1.0% | 5% Anisole | Clear Solution | 87.5 | Anisole is more LC-like. |

| Esterified Dopant | 1.0% | None | Clear Solution | 91.0 | High compatibility. |

Table 1: Example data comparing different approaches to solubilizing a benzoic acid dopant in a hypothetical nematic LC host (e.g., a biphenyl mixture) with a pure TN-I of 95°C.

Experimental Workflows & Diagrams

A logical workflow is crucial for efficiently solving solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Protocol 1: Screening for an Optimal Cosolvent

Objective: To identify a cosolvent that improves the solubility of 4-allyloxy-3-ethoxybenzoic acid in a given LC host with minimal disruption to the mesophase.

Materials:

-

4-allyloxy-3-ethoxybenzoic acid

-

Nematic liquid crystal host (e.g., E7, ZLI-1132)

-

Candidate cosolvents (e.g., Cyclohexanone, Anisole, Benzyl alcohol, Diethyl succinate)

-

Vials, hot plate with magnetic stirring, sonicator

-

Polarized optical microscope (POM) with a hot stage

Procedure:

-

Prepare Stock Solutions:

-

Prepare a concentrated stock solution of the acid in each candidate cosolvent (e.g., 10 mg/mL).

-

-

Prepare Control Sample:

-

In a vial, add the LC host and the target amount of the acid (e.g., 1 wt%).

-

Heat the mixture above the LC's clearing point while stirring. Sonicate if necessary.

-

Cool to room temperature and observe for precipitation. This is your baseline for failure.

-

-

Prepare Test Samples:

-

For each candidate cosolvent, prepare a series of vials containing the LC host and the acid at the target concentration.

-

Add the cosolvent at varying low concentrations (e.g., 1%, 2%, 5% by weight).

-

Heat all samples above the clearing point to ensure complete mixing.

-

-

Evaluation:

-

Room Temperature Stability: Allow the samples to cool to room temperature. Observe them over 24 hours for any signs of crystallization or phase separation.

-

POM Analysis: Place a drop of each clear solution onto a microscope slide. Using the hot stage, heat the sample into the isotropic phase and then cool it slowly.

-

Record the nematic-to-isotropic transition temperature (TN-I).

-

Observe the quality of the liquid crystal texture. A good cosolvent will result in a clear, homogenous texture.

-

-

Selection: Choose the cosolvent that provides stable solubility at the lowest concentration with the least depression of the TN-I.

Protocol 2: Determining Eutectic Behavior via Contact Preparation

Objective: To quickly assess if 4-allyloxy-3-ethoxybenzoic acid and the LC host can form a eutectic mixture.

Materials:

-

4-allyloxy-3-ethoxybenzoic acid

-

Liquid crystal host

-

Two clean microscope slides and cover slips

-

Hot stage for a polarized optical microscope (POM)

Procedure:

-

Place a small amount of the LC host on one end of a microscope slide and a small amount of the acid on the other.

-

Heat the slide on the hot stage to melt both compounds.

-

Place a cover slip over the slide, pressing down gently so the two molten zones flow towards each other and make contact.

-

Slowly cool the slide while observing the contact zone under the POM.

-

Observation: If a eutectic system is formed, you will observe a liquid (nematic or isotropic) region at the interface at a temperature lower than the melting point of either pure component.[10][12] This liquid zone will be at the eutectic composition. A depression in the freezing point in the contact zone is a strong indicator of eutectic behavior.

Caption: Workflow for contact preparation experiment.

Protocol 3: Chemical Modification via Fischer Esterification

Objective: To convert 4-allyloxy-3-ethoxybenzoic acid to its methyl ester to enhance solubility in non-polar LC hosts.

Materials:

-

4-allyloxy-3-ethoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-allyloxy-3-ethoxybenzoic acid in an excess of anhydrous methanol (e.g., 20-50 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

After cooling, remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification & Confirmation: Purify the product by column chromatography if necessary. Confirm the structure of the final product using NMR and FT-IR spectroscopy (noting the disappearance of the broad -OH peak of the carboxylic acid and the appearance of a new ester C=O stretch and a methoxy singlet in 1H NMR).

References

-

MDPI. (2023). Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations. [Link]

-

IOPscience. (n.d.). Field-induced effects in an eutectic nematic liquid crystal mixture. [Link]

-

Taylor & Francis Online. (2007). Liquid crystalline behaviour of benzoic acid derivatives containing alkoxyazobenzene. [Link]

-

Wikipedia. (n.d.). Eutectic system. [Link]

-

PMC. (2024). 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. [Link]

-

ACS Publications. (n.d.). Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents. [Link]

-

ResearchGate. (2015). Studies of Nano-Particle Doped Liquid Crystal Mixtures. [Link]

-

PMC. (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. [Link]

- Google Patents. (n.d.).

-

Wikipedia. (n.d.). Cosolvent. [Link]

-

PMC. (n.d.). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. [Link]

-

International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

-

YouTube. (2015). What is a Eutectic?. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

-

DTIC. (1991). Reactions and Interactions in Liquid Crystalline Media. [Link]

Sources

- 1. Cosolvent - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations [mdpi.com]

- 4. Eutectic system - Wikipedia [en.wikipedia.org]

- 5. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. キラル液晶反応場での不斉重合 [sigmaaldrich.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. dakenchem.com [dakenchem.com]

- 9. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

Technical Support Center: Troubleshooting Low Yields in the O-Alkylation of Benzoic Acids

Welcome to the technical support center for the synthesis of benzoate esters via O-alkylation, a process analogous to the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during their experiments. Here, we move beyond simple procedural lists to explain the underlying chemical principles, offering a robust framework for troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs)

Here we address the most common questions and immediate challenges faced by researchers during the O-alkylation of benzoic acids.

Q1: My reaction is not proceeding, or the yield is extremely low. I'm only recovering my starting benzoic acid. What's the primary suspect?

A1: The most likely cause is incomplete or failed deprotonation of the benzoic acid. The carboxylate anion is the active nucleophile in this SN2 reaction. If it is not formed in sufficient concentration, the reaction will not proceed. Benzoic acid has a pKa of approximately 4.2, so you must use a base strong enough to deprotonate it effectively. For instance, sodium bicarbonate (pKa of conjugate acid is ~6.4) may be insufficient, especially in certain solvent systems.

Q2: I'm observing the formation of an alkene byproduct. Isn't that more typical for reactions with alkoxides?

A2: While carboxylates are weaker bases than alkoxides, they can still promote E2 elimination, particularly under forcing conditions. This side reaction becomes significant if you are using a secondary or tertiary alkyl halide.[1] High reaction temperatures can also favor elimination over substitution.[2] To ensure high yields of the desired ester, the use of primary or methyl halides is strongly recommended.[3]

Q3: Can I use a secondary or tertiary alkyl halide for this synthesis?

A3: It is highly inadvisable. The reaction proceeds via an SN2 mechanism, which is extremely sensitive to steric hindrance at the electrophilic carbon of the alkyl halide.[1]

-

Secondary alkyl halides will likely result in a mixture of the desired ester (SN2 product) and an alkene (E2 product), leading to low yields and complex purification.

-

Tertiary alkyl halides will almost exclusively yield the alkene elimination product.[1]

Q4: My starting materials are not fully soluble in the reaction solvent. Could this be the issue?

A4: Yes, poor solubility can severely limit reaction rates. This is a common issue when dealing with the salt of the benzoic acid (the carboxylate) and a nonpolar alkyl halide. One powerful technique to overcome this is Phase Transfer Catalysis (PTC) . A phase transfer catalyst, such as a quaternary ammonium salt, forms an ion pair with the carboxylate anion, transporting it into an organic phase where it can react with the alkyl halide.[4][5]

In-Depth Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are experiencing low conversion of your starting materials, a systematic evaluation of your reaction parameters is necessary.

| Possible Cause | Troubleshooting Suggestion | Rationale |

| Insufficient Base Strength | Switch to a stronger base. For benzoic acids, common effective bases include potassium carbonate (K₂CO₃), and especially cesium carbonate (Cs₂CO₃).[6][7] | The base must be strong enough to deprotonate the carboxylic acid and form the nucleophilic carboxylate. Cesium carbonate is particularly effective as it is a mild base that leads to high yields of esters with no observed racemization in chiral substrates.[6][7] |

| Poor Nucleophile Generation | Ensure anhydrous conditions if using highly reactive bases like NaH. For carbonate bases, a small, optimized amount of water can sometimes be beneficial in solid-liquid PTC systems.[8] | Moisture can quench highly reactive bases. Conversely, in some PTC systems, a controlled amount of water is necessary to facilitate the dissolution of the solid base and initiate catalysis.[8] |

| Poor Leaving Group on Alkylating Agent | Use an alkyl halide with a better leaving group (I > Br > Cl). Alkyl tosylates or mesylates are also excellent alternatives. | The SN2 reaction rate is directly dependent on the ability of the leaving group to depart. Iodides are generally the most reactive halides.[9] |

| Inappropriate Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. | Protic solvents (like water or alcohols) can solvate the carboxylate anion through hydrogen bonding, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[2] |

Problem 2: Formation of an Alkene (Elimination Product)

The presence of an alkene byproduct indicates that the E2 elimination pathway is competing with the desired SN2 substitution.

| Possible Cause | Troubleshooting Suggestion | Rationale |

| Sterically Hindered Alkyl Halide | Redesign the synthesis to use a primary or methyl halide. For example, to synthesize isobutyl benzoate, use sodium benzoate and 1-bromo-2-methylpropane, not sodium 2-methylpropanoate and benzyl bromide. | Secondary and tertiary alkyl halides are significantly more prone to E2 elimination when reacting with a base/nucleophile.[2] The SN2 pathway is highly favored for primary and methyl halides.[3] |

| High Reaction Temperature | Lower the reaction temperature. Monitor the reaction for a longer period to compensate for the slower rate. | Higher temperatures provide the activation energy needed for the elimination pathway, which often has a higher energy barrier than substitution. Lowering the temperature will favor the SN2 reaction.[2] |

Visualizing the Chemistry: Mechanisms and Workflows

A clear understanding of the reaction mechanism and a logical troubleshooting process are critical for success.

Reaction Mechanism: O-Alkylation of Benzoic Acid

Caption: Systematic Troubleshooting Flowchart.

Experimental Protocols

Protocol 1: General O-Alkylation using Cesium Carbonate

This protocol is a robust starting point for the synthesis of benzoate esters from primary alkyl halides, leveraging the mild and efficient nature of cesium carbonate. [6][7]

-

Reagent Preparation : In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the benzoic acid derivative (1.0 eq).

-

Solvent and Base Addition : Add anhydrous DMF (or acetonitrile) to dissolve the acid (concentration typically 0.1-0.5 M). Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution.

-

Reaction Initiation : Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the cesium carboxylate salt.

-

Alkylating Agent Addition : Add the primary alkyl halide (1.1 - 1.2 eq) to the mixture via syringe.

-

Reaction Monitoring : Heat the reaction to the desired temperature (typically 25-60 °C) and monitor its progress by TLC or LC-MS until the starting benzoic acid is consumed.

-

Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Protocol 2: O-Alkylation using Phase Transfer Catalysis (PTC)

This method is particularly useful when dealing with reactants that have poor mutual solubility. [4][5]

-

Reagent Preparation : To a round-bottom flask, add the benzoic acid derivative (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Solvent Addition : Add a suitable organic solvent (e.g., toluene or acetonitrile) and a minimal, optimized amount of water (e.g., 5-10% by volume relative to the solvent). [4][8]3. Alkylating Agent Addition : Add the primary alkyl halide (1.1 eq) to the biphasic mixture.

-

Reaction : Heat the mixture with vigorous stirring to the desired temperature (typically 60-100 °C). The vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.

-

Monitoring and Work-up : Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, add water and an organic solvent (e.g., ethyl acetate) to dissolve all solids. Separate the organic layer.

-

Purification : Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). MDPI. [Link]

-

Improved Cs2CO3 Promoted O-Alkylation of Acids. (2000). Semantic Scholar. [Link]

-

Improved Cs2CO3 Promoted O-Alkylation of Acids. (2011). Taylor & Francis Online. [Link]

-

Ester synthesis by O-alkylation. (n.d.). Organic Chemistry Portal. [Link]

-

Improved Cs2CO3 Promoted O-Alkylation of Acids | Request PDF. (2000). ResearchGate. [Link]

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes | Request PDF. (2019). ResearchGate. [Link]

-

Pd(II)-Catalyzed ortho-Alkylation of Benzoic Acids with Alkyl Halides. (2010). PMC - NIH. [Link]

-

A new phase transfer catalyst and its applications in organic transformations. (2002). Synthetic Communications. [Link]

-

PTC Esterification. (n.d.). PTC Organics, Inc. [Link]

-

Williamson Ether and Carboxylic Acids. (2019). Chemistry Stack Exchange. [Link]

-

Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. (2015). J-Stage. [Link]

-

(O-CHEM 2) Mechanisms. (n.d.). Memcode. [Link]

-

CHEM 2325 Module 23: Esterification via Alkylation. (2024). YouTube. [Link]

-

Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. (2015). ResearchGate. [Link]

-

Conversion of Carboxylic Acids into Esters by Alkylation. (2024). Chemistry LibreTexts. [Link]

-

Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. (2020). Thieme. [Link]

-

Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. [Link]

-

Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition | Request PDF. (2019). ResearchGate. [Link]

- Method for producing benzoic acid esters. (2011).

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

- Method for preparing benzoic acid esters. (2019).

-

Williamson Ether Synthesis. (2015). Chemistry LibreTexts. [Link]

-

Chemistry 3 Alkylation of Enolates (Esters, Carboxylic Acids and Aldehydes). (2014). YouTube. [Link]

-

Esterification of benzoic acid to methyl benzoate. (n.d.). University of Calgary. [Link]

-

Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids containing bis-trifluoromethane sulfonimide anions at room temperature. (2015). RSC Publishing. [Link]

-

Esterification test of Benzoic acid. (2020). YouTube. [Link]

-

Arenes: Reactions of Aryl Side-Chains. (n.d.). Organic Chemistry On-Line. [Link]

-

Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (2020). MDPI. [Link]

-

Oxidation of Alkylbenzenes to Make Benzoic Acids. (2014). YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. Ester synthesis by O-alkylation [organic-chemistry.org]

stability of 4-(Allyloxy)-3-ethoxybenzoic acid at high temperatures

Welcome to the technical support center for 4-(Allyloxy)-3-ethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound at elevated temperatures. Our goal is to equip you with the scientific rationale behind experimental observations and to offer robust, field-tested protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I expect 4-(Allyloxy)-3-ethoxybenzoic acid to start degrading?